molecular formula C17H16N2O B12006085 (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618441-58-0

(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12006085
CAS No.: 618441-58-0
M. Wt: 264.32 g/mol
InChI Key: IXGOWCOSYJKTFT-UHFFFAOYSA-N
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Description

(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol (CAS: 618441-58-0 or 36640-66-1) is a pyrazole-derived compound with a methanol group at the 4-position, a phenyl substituent at the 3-position, and a p-tolyl group (4-methylphenyl) at the 1-position of the pyrazole ring. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.32 g/mol. Key physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 467.2±33.0 °C, and a flash point of 236.1±28.7 °C .

Properties

CAS No.

618441-58-0

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

[1-(4-methylphenyl)-3-phenylpyrazol-4-yl]methanol

InChI

InChI=1S/C17H16N2O/c1-13-7-9-16(10-8-13)19-11-15(12-20)17(18-19)14-5-3-2-4-6-14/h2-11,20H,12H2,1H3

InChI Key

IXGOWCOSYJKTFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Hydrazone Intermediate Formation

Hydrazones derived from aryl hydrazines and α,β-unsaturated ketones serve as precursors. For example:

  • General Procedure :
    Aryl hydrazine (e.g., p-tolylhydrazine) reacts with β-keto alcohols or propargyl alcohols under acidic conditions to form hydrazones. These intermediates are purified via crystallization or chromatography.

Oxidative Cyclization

Ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) in diol solvents (e.g., ethylene glycol) promote oxidative cyclization:

Key parameters:

  • Solvent : Ethylene glycol enhances regioselectivity for 1,3,4-trisubstituted pyrazoles.

  • Oxidant : H₂O₂ ensures oxidation without overfunctionalization.

Table 1: Representative Yields from Oxidative Cyclization

Starting HydrazoneProductYield (%)
1h (4-bromoaryl)3-(4-Bromophenyl)-1-phenyl70
1i (4-cyanoaryl)4-Cyanophenyl derivative85
1k (3-nitroaryl)3-Nitrophenyl derivative50

Data adapted from RSC procedures.

Nucleophilic Aromatic Substitution for p-Tolyl Group Introduction

The p-tolyl group at the 1-position is introduced via nucleophilic substitution. This method avoids competing regiochemistry issues observed in cyclocondensation.

Halogenated Pyrazole Intermediates

4-Chloropyrazole intermediates react with p-toluidine in the presence of NaI/K₂CO₃:

  • Conditions : CHCl₃, 0°C, 24 hours.

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 80:1).

Copper-Catalyzed Coupling

For methoxy or methylthio substituents, CuI-mediated coupling with trimethylsilyl reagents is effective:

  • Yield : 60–75%.

Post-Synthetic Hydroxymethylation at the 4-Position

The hydroxymethyl group is introduced via reduction of ketone precursors or direct hydroxymethylation.

Reduction of 4-Formylpyrazoles

4-Formylpyrazoles, synthesized via Vilsmeier–Haack formylation, are reduced using NaBH₄:

  • Typical Yields : 65–80%.

  • Characterization : IR (O-H stretch: 3200–3400 cm⁻¹), ¹H NMR (δ 4.60–4.80 ppm, singlet for -CH₂OH).

Direct Hydroxymethylation

Methanol derivatives are synthesized via alkoxycarbonylation followed by hydrolysis:

Multi-Step Synthesis with Protective Groups

For sensitive substrates, protective group strategies ensure functional group compatibility.

Silyl Ether Protection

  • Step 1 : Protection of hydroxymethyl as tert-butyldimethylsilyl (TBDMS) ether.

  • Step 2 : p-Tolyl group introduction via Ullmann coupling.

  • Step 3 : Deprotection with TBAF.

Table 2: Protective Group Strategy Efficiency

StepReagentYield (%)
TBDMS protectionTBDMSCl/imidazole92
Ullmann couplingCuI/p-tolyl iodide78
TBAF deprotectionTBAF/THF95

Comparative Analysis of Methods

Yield and Selectivity

  • Cyclocondensation : Higher yields (70–85%) but limited to symmetric diketones.

  • Nucleophilic Substitution : Moderate yields (50–75%) but broader substrate scope.

  • Hydroxymethylation : Requires anhydrous conditions, yields sensitive to steric effects.

Scalability and Practicality

  • Oxidative cyclization is preferred for gram-scale synthesis due to fewer steps.

  • Protective group strategies are reserved for complex analogs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or aminated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this have shown IC50 values ranging from 6.7 µM to 72.9 µM against various cancer types, indicating promising anticancer potential .
  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase, disrupting folate metabolism crucial for DNA synthesis .

Antimicrobial Properties

Research has highlighted the antimicrobial capabilities of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol:

  • Bacterial Inhibition : Studies indicate effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating significant potency .
  • Anthelmintic Activity : The compound has also shown effectiveness in anthelmintic assays against parasitic worms, outperforming standard treatments such as albendazole .

Material Science

The unique properties of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol make it suitable for applications in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties, potentially leading to advanced materials with specific functionalities.
Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerVarious Cancer Cell Lines6.7 µM - 72.9 µM
AntibacterialE. coli, S. aureusSpecific MIC values
AnthelminticParasitic WormsEffective vs. Albendazole

Case Study 1: Anticancer Efficacy

In vitro studies conducted on several cancer cell lines revealed that (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol derivatives inhibited cell growth effectively. The mechanism was linked to the disruption of metabolic pathways critical for cell division.

Case Study 2: Antimicrobial Assessment

A series of experiments demonstrated the antimicrobial efficacy of the compound against clinically relevant bacterial strains. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial potency.

Mechanism of Action

The mechanism by which (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. The phenyl and p-tolyl groups contribute to its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction.

Comparison with Similar Compounds

Substitution at the 3-Position: Pyridinyl vs. Phenyl

The compound (3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol (CAS: MFCD05150714) replaces the phenyl group at the 3-position with a pyridinyl ring. This substitution introduces a nitrogen atom into the aromatic system, altering electronic properties and hydrogen-bonding capabilities.

  • Molecular Formula : C₁₆H₁₅N₃O (vs. C₁₇H₁₆N₂O for the parent compound).
  • Molecular Weight : 265.31 g/mol (vs. 264.32 g/mol).
  • Impact : The pyridine nitrogen may enhance solubility in polar solvents and improve interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .

Substitution with Methylthio Group

(3-(4-(Methylthio)phenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methanol (CAS: 618383-33-8) features a methylthio (-SMe) substituent on the 3-phenyl ring.

  • Molecular Formula : C₁₈H₁₈N₂OS.
  • Molecular Weight : 310.41 g/mol (vs. 264.32 g/mol).
  • The methylthio group may also act as a metabolic liability (e.g., oxidation to sulfoxide) .

α,β-Unsaturated Ketone Derivatives

The compound (E)-1-phenyl-3-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-prop-2-en-1-one () introduces an α,β-unsaturated ketone via condensation reactions.

  • Structural Difference: The methanol group is replaced with a conjugated ketone system.
  • Impact : Extended conjugation may enhance UV absorption properties, making it suitable for photochemical applications. The ketone group could also serve as a reactive site for nucleophilic additions .

Triazole-Based Analogs

Derivatives such as 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () replace the pyrazole core with a triazole ring.

  • Structural Difference : A triazole ring replaces pyrazole, and a thiol (-SH) group is introduced.
  • Impact : The triazole ring offers additional hydrogen-bonding sites, while the thiol group increases reactivity (e.g., disulfide formation). These modifications are linked to enhanced ant radical (antioxidant) activity in some studies .

Physicochemical Comparison

Property Target Compound Pyridinyl Analog Methylthio Analog
Molecular Formula C₁₇H₁₆N₂O C₁₆H₁₅N₃O C₁₈H₁₈N₂OS
Molecular Weight (g/mol) 264.32 265.31 310.41
Density (g/cm³) 1.1±0.1 N/A N/A
Boiling Point (°C) 467.2±33.0 N/A N/A

Biological Activity

(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is C17H16N2OC_{17}H_{16}N_{2}O with a molecular weight of 268.32 g/mol. The structure features a pyrazole ring substituted with phenyl and p-tolyl groups, contributing to its unique biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can act as effective inhibitors against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundActivityReference
(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanolModerate antibacterial activity
Pyrazole derivativesBroad-spectrum antimicrobial activity

2. Anti-inflammatory Effects

(3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol has been explored for its anti-inflammatory potential. In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50 (μg/mL)Standard Drug IC50 (μg/mL)Reference
Compound A60.5654.65 (Diclofenac)
Compound B57.2454.65 (Diclofenac)

3. Anticancer Properties

The pyrazole scaffold has been recognized for its potential anticancer activities. Compounds similar to (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

The biological activity of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes such as cyclooxygenases (COX), which are involved in the inflammatory response.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various substituted pyrazoles, including those similar to (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol. The findings suggested that the presence of electron-donating groups significantly enhances the biological activity against specific targets, including COX enzymes.

Case Study Summary

Study FocusFindings
SAR AnalysisElectron-donating groups increase anti-inflammatory activity; compounds with halogen substitutions showed reduced activity.
Anticancer ActivityCompounds demonstrated selective cytotoxicity towards cancer cell lines with minimal effect on normal cells.

Q & A

Basic: What are the standard synthetic routes for (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol, and how is reaction progress monitored?

Answer:
The synthesis typically involves condensation of pyrazolone derivatives (e.g., 3-methyl-1-phenyl-5-pyrazolone) with substituted benzaldehydes under reflux conditions in polar aprotic solvents like ethanol or DMF. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Final product characterization employs NMR spectroscopy (1H and 13C) to confirm proton environments and carbon frameworks, FT-IR spectroscopy for functional group identification (e.g., C=N stretching at ~1600 cm⁻¹), and mass spectrometry for molecular weight validation .

Advanced: How can reaction conditions be optimized to enhance yield and purity of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol?

Answer:
Key optimization strategies include:

  • Solvent selection : DMSO or DMF improves solubility of aromatic intermediates, enhancing reaction rates .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate condensation steps .
  • Temperature control : Gradual heating (70–80°C) minimizes side reactions like oxidation of the hydroxymethyl group .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves impurities, while recrystallization in ethanol improves crystalline purity .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol?

Answer:

Technique Key Data
1H NMR Peaks for aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 6.5–7.0 ppm), and hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm) .
13C NMR Signals for pyrazole carbons (δ 140–150 ppm), aromatic carbons (δ 120–135 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .
FT-IR Bands for C=N (1600–1650 cm⁻¹), O-H (3200–3400 cm⁻¹), and C-H aromatic (3050–3100 cm⁻¹) .
Mass Spectrometry Molecular ion peak (m/z ~262.31) consistent with the molecular formula C₁₇H₁₆N₂O .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Answer:

  • Refinement software : Use SHELXL for high-resolution small-molecule refinement, adjusting parameters like ADPs (anisotropic displacement parameters) to model disorder .
  • Validation tools : WinGX/ORTEP visualizes anisotropic ellipsoids and validates hydrogen bonding/stacking interactions .
  • Data cross-checking : Compare experimental X-ray diffraction patterns with simulated data from single-crystal structures to identify twinning or pseudo-symmetry issues .

Basic: What are the key physicochemical properties of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol relevant to laboratory handling?

Answer:

Property Value Method
Melting Point~70°CDifferential Scanning Calorimetry (DSC)
SolubilitySparingly soluble in water; soluble in DMSO, DMF, ethanolGravimetric analysis
Molecular Weight262.31 g/molMass spectrometry

Advanced: How can computational methods predict the biological activity of (3-Phenyl-1-P-tolyl-1H-pyrazol-4-YL)methanol?

Answer:

  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. For example, electron-withdrawing substituents on the phenyl ring enhance binding to kinase targets .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or EGFR). Pyrazole ring nitrogen atoms often form hydrogen bonds with active-site residues .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risk, blood-brain barrier permeability) .

Basic: What are the common impurities observed during synthesis, and how are they characterized?

Answer:

  • Byproducts : Unreacted starting materials (e.g., benzaldehyde derivatives) or oxidation products (e.g., carboxylic acids from hydroxymethyl group degradation).
  • Detection : HPLC with UV detection (λ = 254 nm) identifies impurities >0.1%. LC-MS confirms molecular weights of side products .

Advanced: How can researchers address low reproducibility in biological activity assays for this compound?

Answer:

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) and normalize data to cell viability (MTT assay) .
  • Batch consistency : Ensure synthetic batches meet purity criteria (≥95% by HPLC) to exclude confounding effects from impurities .
  • Statistical rigor : Perform triplicate experiments with ANOVA analysis to assess significance of IC₅₀ values .

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